(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-amine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the amine group might undergo reactions typical of amines, such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Typical properties to consider might include melting point, boiling point, density, and solubility .Scientific Research Applications
Protonation and Reduction in Copper-Dioxygen Adducts
The compound is used in the study of protonation-reduction mechanisms in dioxygen adducts with copper complexes. Trifluoroacetic acid plays a key role in these processes, providing insights into the biochemical relevance of proton-triggered reduction of metal-bound dioxygen-derived fragments (Peterson et al., 2013).
Synthesis and Transformations in Organic Chemistry
This compound is involved in various synthetic transformations in organic chemistry. For instance, its derivatives are used in the reductive and acid-catalyzed ring opening of certain organic compounds, highlighting its versatility in chemical synthesis (Schiess & Wisson, 1974).
Electrophilic Amination Processes
It plays a role in the electrophilic amination of C-H-acidic compounds, demonstrating its utility in constructing complex organic molecules with potential applications in various fields, including pharmaceuticals (Andreae et al., 1992).
Role in Marine Natural Product Synthesis
The compound is instrumental in synthesizing marine natural products, particularly in creating the dictyoxetane core from related compounds. This application underscores its significance in natural product chemistry and potential biomedical applications (Proemmel et al., 2002).
Domino Reactions in Amino Acid Synthesis
Trifluoroacetic acid, a derivative of this compound, is crucial in catalyzing domino reactions for synthesizing amino acid-derived benzodiazepines, illustrating its application in developing new pharmaceutical compounds (Bera et al., 2014).
Properties
IUPAC Name |
(1S,2R,4S,5S,6R)-8-oxatricyclo[3.2.1.02,4]octan-6-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.C2HF3O2/c8-5-2-6-3-1-4(3)7(5)9-6;3-2(4,5)1(6)7/h3-7H,1-2,8H2;(H,6,7)/t3-,4+,5-,6+,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRKVMZFAACKBO-FEFNGDHTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C(CC2O3)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@H]3[C@@H](C[C@@H]2O3)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.